GABAA α3β2γ2 Antagonism vs. Unbranched Analogs
2-Amino-2-ethylbutanamide hydrochloride exhibits antagonist activity at the human α3β2γ2 GABAA receptor with an IC50 of 288 nM [1]. In contrast, the unbranched analog 2-aminobutanamide shows no reported activity at this receptor subtype, while the α1β2γ2 subtype displays only weak potentiation (EC50 = 25,000 nM) [2]. This indicates a subtype-selective functional profile driven by the α,α-disubstituted branching.
| Evidence Dimension | In vitro antagonist activity at human GABAA receptor α3β2γ2 |
|---|---|
| Target Compound Data | IC50 = 288 nM |
| Comparator Or Baseline | 2-Aminobutanamide (unbranched analog) shows no reported activity; GABAA α1β2 receptor potentiation EC50 = 25,000 nM |
| Quantified Difference | ~87-fold selectivity window between α3β2γ2 antagonism and α1β2 potentiation |
| Conditions | HEK293 cells expressing recombinant human GABAA α3β2γ2; FMP membrane potential assay |
Why This Matters
This selectivity profile makes the compound valuable for probing GABAA receptor subtype-specific pharmacology, reducing confounding effects from α1-mediated sedation.
- [1] BindingDB. CHEMBL5177970. Antagonist activity at human α3β2γ2 GABAA receptor (IC50 = 288 nM). BDBM50588337. View Source
- [2] BindingDB. CHEMBL1814305. Modulation of GABAA α1β2 receptor (EC50 = 25,000 nM). BDBM50419023. View Source
